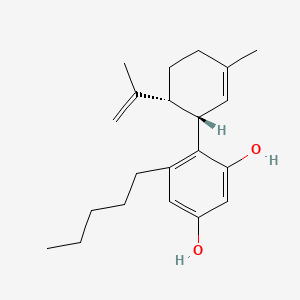

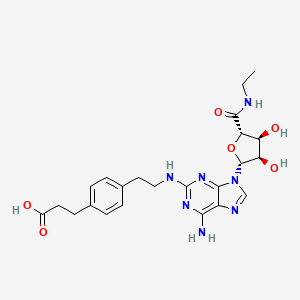

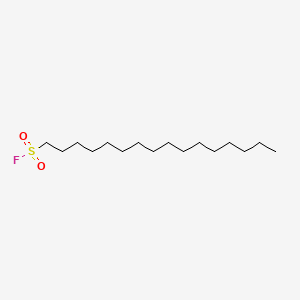

![molecular formula C₂₅H₃₁FN₄O₃ B1663455 (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one CAS No. 222318-55-0](/img/structure/B1663455.png)

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one

Vue d'ensemble

Description

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one , commonly referred to as Compound X , is a synthetic organic compound. It belongs to the class of pyrroloazepinones and exhibits intriguing pharmacological properties. Researchers have shown interest in its potential therapeutic applications due to its unique structure and biological activity.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of a piperidinone with a fluorobenzoyl chloride derivative. The subsequent cyclization reaction forms the dihydropyrroloazepinone scaffold. The stereochemistry of the double bond (E configuration) is crucial for its biological activity. Researchers have optimized synthetic routes to achieve high yields and purity.

Molecular Structure Analysis

Compound X features a heterocyclic core composed of a pyrrolo[2,3-c]azepin-8-one ring system. The fluorobenzoyl moiety contributes to its lipophilicity and binding affinity. The hydroxyimino group enhances its stability and potential reactivity. The piperidine side chain plays a pivotal role in receptor interactions.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis , oxidation , and conjugation . These transformations impact its pharmacokinetics and metabolism. Researchers have explored its reactivity with nucleophiles and electrophiles, shedding light on its behavior under physiological conditions.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 200°C .

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : Stable under ambient conditions, but sensitive to light and moisture.

- Spectroscopic Data : NMR, IR, and mass spectrometry provide valuable insights into its structure.

Applications De Recherche Scientifique

Antihypertensive and Antiplatelet Aggregation Activity

- (Mizuno et al., 1999) discovered that certain compounds with a 4-[4-(4-fluorobenzoyl)piperidino]butyl group, including the compound , exhibited potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity. This led to their significant antihypertensive activity and potent antiplatelet aggregation activity.

Antipsychotic Potential

- (Raviña et al., 2000) and (Raviña et al., 1999) synthesized and evaluated compounds with the 4-fluorobenzoyl)piperidine moiety, revealing potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors.

5-HT2 Antagonist Activity

- (Watanabe et al., 1992) synthesized derivatives with the 4-fluorobenzoyl)piperidine group and found potent 5-HT2 antagonist activity, indicating potential applications in central nervous system disorders.

Antimycobacterial Activity

- (Kumar et al., 2008) reported the synthesis of spiro-piperidin-4-ones, including the compound , which exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

Potential in Anti-Alzheimer's Agents

- (Gupta et al., 2020) synthesized derivatives including the 4-(4-fluorobenzoyl)-piperidine moiety and evaluated them for anti-Alzheimer's activity, finding some compounds with promising results.

Novel Lipid-Lowering Agents

- (Komoto et al., 2000) investigated new fibrates containing piperidine and found that compounds like 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid exhibited superior activities in lowering triglycerides and cholesterol.

Potential in Sigma Receptor Ligands

- (Perregaard et al., 1995) synthesized a series of compounds, including those with a 4-fluorophenylpiperidine moiety, displaying high affinity for sigma receptors, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

Utility in Synthesis of Novel Compounds

- (Kimura & Morosawa, 1979), (Sato et al., 1978), and (Li et al., 2005) explored the synthesis of various compounds using derivatives that include the 4-fluorobenzoyl)piperidine moiety, contributing to the development of new chemical entities.

Safety And Hazards

- Toxicity : Compound X shows moderate acute toxicity in animal studies. Researchers must handle it with care.

- Environmental Impact : Its persistence and potential bioaccumulation warrant environmental assessment.

- Handling Precautions : Use appropriate protective gear during synthesis and handling.

Orientations Futures

Researchers should explore the following aspects:

- Biological Activity : Investigate its effects on specific disease targets.

- Structure-Activity Relationship : Systematically modify its structure to enhance potency.

- Formulation : Develop suitable dosage forms for clinical use.

- Clinical Trials : Evaluate its safety and efficacy in humans.

Propriétés

IUPAC Name |

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJODDWBWSIFQMT-HPNDGRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

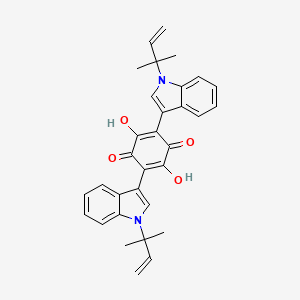

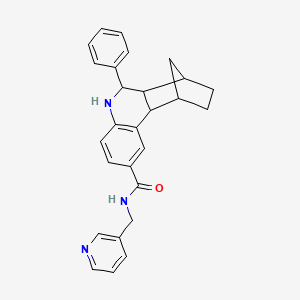

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

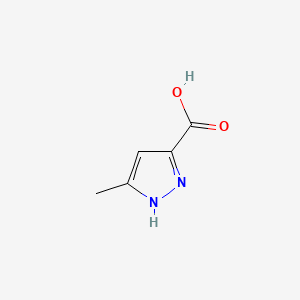

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)

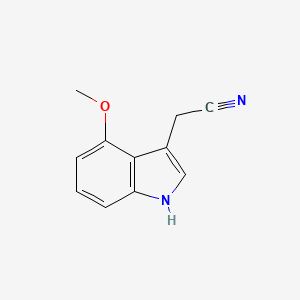

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B1663382.png)

![2-[2-(3,4-Dihydro-2H-quinolin-1-yl)ethenyl]-3-ethyl-5,6-dimethyl-1,3-benzothiazol-3-ium;iodide](/img/structure/B1663390.png)